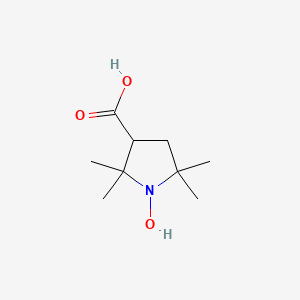![molecular formula C17H17N3O2S B12449155 2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can be achieved through various methods. One notable approach involves the cyclization of substituted (2-pyridylthio)phenylacetic acids. This reaction occurs at two reaction centers, leading to the formation of substituted 3-imino-2-phenyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxylic acids and mesoionic thiazolo[3,2-a]pyridinium-3-olates . The reaction conditions, such as the acidity of the medium and the nature of the substituents in the pyridine nucleus, significantly influence the direction of cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free approaches to enhance yield and reduce reaction time. For instance, a rapid and straightforward method using a Nd-YAG laser has been developed. This method is solvent-, metal-, and base-free, providing a substantial reduction in reaction time and good yield .
Chemical Reactions Analysis
Types of Reactions: 2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, primary or secondary amines, and ammonia for Mannich reactions . The reaction conditions, such as temperature, solvent, and catalysts, play a significant role in determining the reaction’s outcome.
Major Products Formed: . These products are valuable intermediates in the synthesis of various biologically active compounds.
Scientific Research Applications
2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of scientific research applications. Additionally, this compound is investigated for its potential anticancer properties, DNA binding affinity, and antioxidant activity . Its unique structural features make it a valuable candidate for developing new therapeutic agents and chemosensors.
Mechanism of Action
The mechanism of action of 2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to DNA and other cellular components, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may exert its effects through intercalative binding to DNA .
Comparison with Similar Compounds
2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can be compared with other similar compounds, such as 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione These compounds share structural similarities but differ in their biological activities and applications
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique structural features, diverse chemical reactions, and wide range of applications make it a valuable candidate for further investigation and development. Continued research on this compound will likely uncover new therapeutic and industrial applications, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(diethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C17H17N3O2S/c1-3-20(4-2)17-19-15-14(23-17)12(16(21)22)10-13(18-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
IMEADTMSQXBZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)

![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)

![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)


![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)

![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)


![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)
